molecular formula C20H16N2O3 B14172185 N-(9-ethylcarbazol-3-yl)-6-oxopyran-3-carboxamide CAS No. 371222-59-2

N-(9-ethylcarbazol-3-yl)-6-oxopyran-3-carboxamide

Cat. No.: B14172185
CAS No.: 371222-59-2
M. Wt: 332.4 g/mol
InChI Key: VVRUZFJDYVELAM-UHFFFAOYSA-N
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Description

N-(9-ethylcarbazol-3-yl)-6-oxopyran-3-carboxamide is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their excellent hole-transport abilities . These properties make them attractive for various applications in optoelectronics, electroactive materials, and more.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-ethylcarbazol-3-yl)-6-oxopyran-3-carboxamide typically involves the reaction of 9-ethylcarbazole with ethyl-3-oxobutanoate under specific conditions. The reaction in benzene yields ethyl-3-[(9-ethylcarbazol-3-yl)amino]but-2-enoate condensation products or N-(9-ethylcarbazol-3-yl)-3-oxobutanamide acylation products . The condensation products can be cyclized to the corresponding 4,7-dihydro-pyrido[2,3-c]-carbazol-1-ones upon heating in mineral oil at 240-250°C .

Industrial Production Methods

Industrial production methods for carbazole derivatives often involve electropolymerization processes. Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly(2,7-carbazole)s or poly(3,6-carbazole)s derivatives . These methods are advantageous due to their ability to produce high-quality materials with excellent optoelectronic properties.

Chemical Reactions Analysis

Types of Reactions

N-(9-ethylcarbazol-3-yl)-6-oxopyran-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can occur at different positions on the carbazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include ethyl-3-oxobutanoate, hydrochloric acid, and benzene . The reaction conditions, such as temperature and catalysts, play a crucial role in determining the direction and outcome of the reactions.

Major Products Formed

The major products formed from these reactions include ethyl-3-[(9-ethylcarbazol-3-yl)amino]but-2-enoate and N-(9-ethylcarbazol-3-yl)-3-oxobutanamide . These products can further undergo cyclization to form more complex structures.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(9-ethylcarbazol-3-yl)-6-oxopyran-3-carboxamide include:

Uniqueness

This compound is unique due to its specific structure, which combines the properties of carbazole derivatives with those of pyran carboxamides

Properties

CAS No.

371222-59-2

Molecular Formula

C20H16N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

N-(9-ethylcarbazol-3-yl)-6-oxopyran-3-carboxamide

InChI

InChI=1S/C20H16N2O3/c1-2-22-17-6-4-3-5-15(17)16-11-14(8-9-18(16)22)21-20(24)13-7-10-19(23)25-12-13/h3-12H,2H2,1H3,(H,21,24)

InChI Key

VVRUZFJDYVELAM-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=COC(=O)C=C3)C4=CC=CC=C41

solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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